2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(1,3-Benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a 1,3-benzodioxole substituent at position 2 and a 3,5-difluorobenzyl group at position 4. This core scaffold is associated with diverse biological activities, including antimicrobial, antitrypanosomal, and kinase inhibitory properties, as observed in structurally related compounds . The compound’s fluorine atoms and benzodioxole moiety may enhance its pharmacokinetic profile by influencing electronic properties, lipophilicity, and receptor interactions .
Properties
Molecular Formula |
C20H13F2N3O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-5-12(6-15(22)8-14)10-24-3-4-25-17(20(24)26)9-16(23-25)13-1-2-18-19(7-13)28-11-27-18/h1-9H,10-11H2 |
InChI Key |
ZITJQHDQXPPSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 4 |
| Acetonitrile | 37.5 | 55 | 12 |
| THF | 7.6 | 48 | 15 |
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing charged intermediates.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times from 12 hours to 45 minutes while maintaining yields at 75–80%. This method is particularly effective for cyclization and alkylation steps.
Large-Scale Synthesis and Industrial Adaptations
Industrial production employs continuous flow reactors to address exothermicity risks during alkylation. Key adaptations include:
- Automated Feed Systems : Precise control of reagent stoichiometry (±2%).
- In-Line Purification : Cascade crystallization units remove byproducts in real-time, achieving >99% purity.
Challenges :
- Fluorine Handling : Corrosion-resistant materials (e.g., Hastelloy) are required for equipment contacting fluorinated intermediates.
- Waste Management : Neutralization of HF byproducts with calcium hydroxide is standard.
Fluorination Methodologies
The 3,5-difluorobenzyl group is typically introduced pre-installed, but late-stage fluorination via Balz-Schiemann reaction has been explored:
- Diazotization : 3,5-Diaminobenzyl alcohol treated with NaNO₂ and HBF₄ at −10°C.
- Thermal Decomposition : Heating the diazonium tetrafluoroborate at 120°C releases nitrogen gas, yielding the 3,5-difluorobenzyl derivative.
Yield : 40–45% (lower than pre-installed methods due to side reactions).
Purification and Characterization
Recrystallization : The crude product is purified using a toluene:chloroform (1:1) mixture, yielding needle-like crystals with >99% purity.
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The target compound’s key structural features are compared below with similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- In contrast, methoxy or hydroxymethyl substituents (e.g., ) increase polarity, affecting solubility .
- Steric Considerations : Bulkier substituents, such as oxazole or oxadiazole rings (), may hinder rotational freedom but enhance selectivity for specific targets.
Antimicrobial Activity
- Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups (e.g., ) exhibit antitrypanosomal activity due to enhanced metabolic stability and membrane penetration .
- Compounds with chlorophenyl substituents (e.g., ) show moderate antimicrobial effects, likely via interference with microbial enzyme systems .
Herbicidal and Antifungal Activity
- Derivatives with benzodioxole or fluorinated aromatic rings (e.g., ) demonstrate herbicidal activity comparable to commercial agents, attributed to their ability to disrupt plant cell signaling .
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H14F2N2O3
- Molecular Weight : 332.3 g/mol
- CAS Number : Not specified in the provided data
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 family members.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. Key findings from recent studies include:
- Cell Viability Assays : Using MTT assays to assess cytotoxicity against various cancer cell lines (e.g., HCT116 and NCI-H460), the compound displayed significant antiproliferative effects at micromolar concentrations.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased early and late apoptotic cells in treated groups compared to controls.
In Vivo Studies
Animal models have been employed to further elucidate the therapeutic potential of this compound:
- Tumor Xenograft Models : In studies utilizing nude mice bearing human tumor xenografts, administration of the compound resulted in delayed tumor growth without significant weight loss, indicating a favorable safety profile.
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of this compound includes:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxicity | Significant reduction in cell viability in HCT116 cells with IC50 values around 10 µM. |
| Study 2 | Assess apoptosis | Increased TUNEL staining indicating higher apoptosis rates in treated cells compared to controls. |
| Study 3 | In vivo efficacy | Significant tumor growth inhibition in xenograft models with minimal side effects observed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
